molecular formula C16H14F3NO3 B4852047 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide

Cat. No. B4852047
M. Wt: 325.28 g/mol
InChI Key: QDHNWFVKMPONRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide, also known as DFB, is a chemical compound that belongs to the family of benzamides. It is a small molecule that has been studied for its potential use in scientific research, particularly in the field of cancer research. In

Mechanism of Action

4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide binds to the ATP-binding site of Hsp90, which is essential for the proper folding and function of many client proteins. By inhibiting Hsp90, 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide disrupts the proper folding of client proteins, leading to their degradation and ultimately inducing cancer cell death. Additionally, 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90. It also has low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide is still in the early stages of development and requires further testing to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the development of 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide. One potential direction is the optimization of the synthesis method to produce higher yields and purer 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide. Another direction is the further testing of 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide in preclinical and clinical trials to determine its efficacy and safety in humans. Additionally, 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide could be combined with other cancer therapies to enhance its effectiveness. Finally, the mechanism of action of 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide could be further elucidated to identify additional targets for cancer therapy.

Scientific Research Applications

4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and melanoma cell lines. 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide works by targeting the protein Hsp90, which is essential for the growth and survival of cancer cells. By inhibiting Hsp90, 4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide induces cancer cell death and suppresses tumor growth.

properties

IUPAC Name

4-(difluoromethoxy)-N-[(4-fluorophenyl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-14-8-11(4-7-13(14)23-16(18)19)15(21)20-9-10-2-5-12(17)6-3-10/h2-8,16H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNWFVKMPONRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethoxy)-N-(4-fluorobenzyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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